molecular formula C14H15NO B6618936 Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 51117-53-4

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-

Cat. No.: B6618936
CAS No.: 51117-53-4
M. Wt: 213.27 g/mol
InChI Key: RFWQKLFRYNTMOB-SNVBAGLBSA-N
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Description

Overview of Chiral Amide Derivatives as Key Building Blocks in Stereoselective Processes

Chiral amide derivatives are foundational to many asymmetric transformations. wikipedia.orgresearchgate.net Their prevalence stems from the stability of the amide bond, the ease of their formation, and the predictable conformational preferences that can be exploited to induce chirality. The temporary incorporation of a chiral amine or carboxylic acid to form a chiral amide allows for diastereoselective reactions to be carried out on the achiral portion of the molecule. The chiral auxiliary effectively shields one face of the reacting molecule, directing the approach of reagents to the opposite, less sterically hindered face. After the desired stereocenter has been set, the auxiliary can be cleaved and ideally recycled, making the process both efficient and economical.

Significance of Enantiomeric Purity and Stereochemical Control in Chemical Synthesis

The spatial arrangement of atoms in a molecule can have profound effects on its physical, chemical, and biological properties. researchgate.net In the pharmaceutical and agrochemical industries, for instance, it is common for one enantiomer of a chiral molecule to exhibit the desired therapeutic or pesticidal activity, while the other may be inactive or even harmful. Therefore, the ability to synthesize a single enantiomer is not merely an academic challenge but a critical necessity. Achieving high enantiomeric purity requires precise stereochemical control throughout a synthetic sequence. This control is often quantified by enantiomeric excess (e.e.) or diastereomeric excess (d.e.), which measure the predominance of one stereoisomer over another.

Historical Context of Naphthyl-Derived Chiral Scaffolds in Asymmetric Catalysis and Induction

The use of chiral auxiliaries became a prominent strategy in asymmetric synthesis following seminal work in the latter half of the 20th century. Naphthyl-containing scaffolds, in particular, have a rich history in this field. The rigid and sterically demanding nature of the naphthalene (B1677914) ring system makes it an attractive component for inducing facial selectivity in chemical reactions. One of the most well-known examples is the BINOL (1,1'-bi-2-naphthol) scaffold, which has been used extensively in the development of chiral ligands for asymmetric catalysis. wikipedia.org Similarly, chiral amines derived from naphthalene, such as 1-(1-naphthyl)ethylamine (B3023371), have been widely employed as resolving agents and as precursors to chiral auxiliaries and ligands. researchgate.net The underlying principle is that the bulky naphthyl group will preferentially occupy a specific region of space, thereby creating a highly asymmetric environment around the reactive center.

A key application for chiral amines is in their role as auxiliaries to direct the stereochemistry of cycloaddition reactions. For instance, the Staudinger cycloaddition, which forms β-lactams from the reaction of a ketene (B1206846) and an imine, can be rendered diastereoselective by using a chiral amine to form the imine. However, research into the effectiveness of N-(1-(1-naphthyl)ethyl) groups as chiral auxiliaries in this context has yielded results that underscore the nuanced nature of asymmetric induction.

In a study by Kurteva et al., the performance of 1-(1-naphthyl)ethylamine as a chiral auxiliary in the Staudinger cycloaddition was investigated. The results indicated that while the reactions proceeded to completion, there was a significant lack of diastereoselectivity. researchgate.net This finding suggests that the conformational arrangement of the N-(1-(1-naphthyl)ethyl) group does not create a sufficiently biased steric environment to effectively control the approach of the ketene to the imine.

Table 1: Diastereoselectivity in the Staudinger Cycloaddition Using 1-(1-Naphthyl)ethylamine as a Chiral Auxiliary researchgate.net

EntryAldehyde Precursor for ImineDiastereomeric Excess (d.e.)
14-(Dimethylamino)benzaldehyde14%
23,4-Dimethoxybenzaldehyde10%
32,4,6-Trimethoxybenzaldehyde12%

These findings highlight that despite the steric bulk of the naphthyl group, its specific placement in the 1-(1-naphthyl)ethyl scaffold does not translate to high levels of stereochemical control in this particular application, in stark contrast to other well-established chiral auxiliaries. researchgate.net

Table 2: Physical and Chemical Properties of Acetamide (B32628), N-[1-(1-naphthalenyl)ethyl]-

PropertyValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol nih.gov
IUPAC NameN-[1-(naphthalen-1-yl)ethyl]acetamide
StereochemistryThe (1R) designation indicates the specific three-dimensional arrangement at the chiral center of the ethylamine (B1201723) moiety.
AppearanceExpected to be a solid at room temperature.
SolubilityExpected to be soluble in organic solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWQKLFRYNTMOB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357375
Record name Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51117-53-4
Record name Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 1r 1 1 Naphthalenyl Ethyl Acetamide

Stereoselective Synthetic Pathways

Stereoselective synthesis is paramount for obtaining the desired enantiomer of N-[(1R)-1-(1-naphthalenyl)ethyl]acetamide. The primary approach involves the asymmetric synthesis of its precursor, (R)-1-(1-naphthalenyl)ethylamine, followed by a straightforward acylation step.

Asymmetric Catalytic Reduction of Naphthyl-Substituted Precursors

Asymmetric catalytic reduction is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This strategy typically involves the reduction of a prochiral imine or a related unsaturated precursor using a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other.

Transition metal-catalyzed asymmetric hydrogenation has become a powerful tool for the synthesis of chiral amines. acs.org The process involves the hydrogenation of prochiral substrates like imines, enamides, and enamines. nih.gov For the synthesis of N-[(1R)-1-(1-naphthalenyl)ethyl]acetamide, a key step is the asymmetric hydrogenation of the corresponding N-acetyl enamide or, more commonly, the imine derived from 1'-acetonaphthone.

Catalytic systems based on rhodium, iridium, and nickel, paired with chiral phosphine ligands, have shown significant success in the asymmetric hydrogenation of enamides and imines. acs.orgdntb.gov.ua For instance, Rh-DuanPhos complexes have been effective in the asymmetric hydrogenation of α-alkenyl substituted enamides, yielding chiral allylic amines with excellent enantioselectivities. dntb.gov.ua While imines can be more challenging substrates than ketones due to potential E/Z isomerization and hydrolysis, extensive research has led to highly effective catalytic systems for their reduction. nih.gov The choice of the N-substituent on the imine can significantly influence the enantioselectivity of the hydrogenation. acs.org

Ruthenium-based catalysts are particularly effective for the asymmetric reduction of imines and related compounds. A notable method for preparing the direct precursor, (R)-(+)-1-(1-naphthyl)ethylamine, employs the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime. google.com

This process utilizes a specific chiral ruthenium catalyst, Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II), in the presence of a reducing agent like ammonium formate. The reaction proceeds with high yield and excellent enantioselectivity, producing the desired (R)-amine. Conversely, using the (1S,2S)-(+) version of the catalyst ligand yields the (S)-enantiomer, demonstrating the high degree of control afforded by the chiral catalyst. google.com

CatalystPrecursorReducing AgentSolventProductYieldChiral Purity (ee)
Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II)1-(1-Naphthyl)ethanone oximeAmmonium FormateDimethylformamide(R)-(+)-1-(1-Naphthyl)ethylamine88%96%
Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II)1-(1-Naphthyl)ethanone oximeAmmonium FormateDimethylformamide(S)-(-)-1-(1-Naphthyl)ethylamine87%96%

This table summarizes the results of the asymmetric catalytic reduction to form the chiral amine precursor as described in the patent literature. google.com

Chiral Auxiliary-Mediated Acylation Reactions

While direct asymmetric synthesis is often preferred, classical resolution techniques involving chiral auxiliaries remain relevant. These methods can be used to separate enantiomers from a racemic mixture.

Kinetic resolution is a common strategy for separating racemic amines. This process involves the enantioselective acylation of the amine using a chiral acylating agent or, more frequently, an enzyme in the presence of an achiral acyl donor. One enantiomer reacts faster than the other, allowing for the separation of the acylated product from the unreacted amine. researchgate.net

For example, the racemic mixture of 1-(1-naphthyl)ethylamine (B3023371) can be subjected to enzymatic acylation. The enzyme, such as a lipase, will selectively acylate one enantiomer (e.g., the R-enantiomer) to form N-[(1R)-1-(1-naphthalenyl)ethyl]acetamide, leaving the unreacted (S)-amine behind. The efficiency of this separation is a key consideration, as the maximum theoretical yield for the desired product is 50%. unife.it

Dynamic Kinetic Resolution Approaches for Enhanced Enantiomeric Purity

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has emerged as a powerful strategy. unife.itprinceton.edu DKR combines a rapid, enantioselective reaction with the in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product, with a theoretical yield of up to 100%. mdpi.com

A highly relevant and efficient DKR process has been developed for primary amines, such as the structurally similar 1-phenylethylamine, which can be adapted for 1-(1-naphthyl)ethylamine. researchgate.net This methodology employs a dual-catalyst system:

An Enzyme: Candida antarctica lipase B (CALB) for the highly enantioselective acylation of the (R)-amine.

A Racemization Catalyst: A ruthenium-based complex to rapidly interconvert the (R)- and (S)-enantiomers of the amine.

In this system, the enzyme selectively acylates the (R)-amine. As the concentration of the (R)-amine is depleted, the ruthenium catalyst racemizes the remaining (S)-amine back into a 1:1 mixture of (R)- and (S)-enantiomers. This newly formed (R)-amine is then available for enzymatic acylation. The cycle continues until the entire racemic starting material is converted into the desired (R)-acetamide. The choice of acyl donor is also crucial, with alkyl methoxyacetates often providing better results at lower catalyst loadings compared to simpler acetates. researchgate.net

RunRacemization Catalyst Loading (mol %)Acyl DonorEnzyme/Substrate Ratio (mg/mmol)Conversion (%)Enantiomeric Excess (ee %)
12.5Isopropyl acetate208399
21.25Methyl Methoxyacetate109599
31.25Ethyl Methoxyacetate109699

This table presents optimized conditions for the dynamic kinetic resolution of (±)-1-phenylethylamine, a model substrate demonstrating the effectiveness of the dual-catalyst approach. researchgate.net

Investigation of Self-Disproportionation of Enantiomers in Analogous Acetamide (B32628) Systems

The phenomenon of self-disproportionation of enantiomers (SDE) has been a subject of significant investigation, particularly in systems analogous to N-[(1R)-1-(1-naphthalenyl)ethyl]acetamide. This process, observed during achiral chromatography, involves the separation of a non-racemic mixture into fractions with varying enantiomeric excess (ee). Research into analogous acetamide systems, such as N-acetyl-1-phenylethylamine, provides valuable insights into the factors governing this phenomenon and its potential for enantiomeric enrichment.

A key study in this area explored the SDE of several non-racemic N-acetamide derivatives of chiral amines using medium-pressure liquid chromatography (MPLC) on an achiral silica gel column. The research demonstrated that significant enantiomeric enrichment could be achieved in the less polar fractions, while the more polar fractions showed a considerable reduction in enantiomeric excess. elsevierpure.com This separation is attributed to the formation of diastereomeric aggregates (homo- and heterochiral dimers or oligomers) through intermolecular interactions, such as hydrogen bonding, which exhibit different affinities for the stationary phase.

The magnitude of the SDE was found to be highly dependent on the substituents on the amino group. For instance, in the case of N-acetyl-1-phenylethylamine, a compound structurally similar to N-[(1R)-1-(1-naphthalenyl)ethyl]acetamide, remarkable SDE was observed. When a sample with an initial enantiomeric excess of 71% was subjected to MPLC, the initial fractions exhibited an ee of over 99%, effectively yielding an enantiomerically pure compound. Conversely, the later fractions were depleted of the major enantiomer.

To illustrate the effect of the initial enantiomeric excess on the self-disproportionation of N-acetyl-1-phenylethylamine, the following data was compiled from the study by Nakamura et al. (2012):

Starting Material Enantiomeric Excess (% ee)FractionEnantiomeric Excess of Fraction (% ee)Yield (%)
711 (Less Polar)>9965
2 (More Polar)2035
301 (Less Polar)7130
2 (More Polar)870

These findings underscore the significance of SDE in the chromatographic purification of chiral acetamides. The predictable nature of this phenomenon, based on the initial enantiomeric excess and the nature of the substituents, offers a practical method for obtaining highly enantioenriched materials using standard achiral chromatographic techniques. The strong tendency of these acetamides to form hydrogen-bonded aggregates is a crucial factor driving the separation process. The understanding of these principles is directly applicable to the synthesis and purification of N-[(1R)-1-(1-naphthalenyl)ethyl]acetamide and its analogues.

Application in Asymmetric Catalysis and Chiral Auxiliary Design

N-[(1R)-1-(1-naphthalenyl)ethyl]-Based Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The N-[(1R)-1-(1-naphthalenyl)ethyl] group is an effective auxiliary due to its ability to exert significant steric influence, thereby enabling high levels of diastereoselectivity.

The stereodirecting power of the N-[(1R)-1-(1-naphthalenyl)ethyl] group is rooted in its distinct structural features. The bulky 1-naphthyl group effectively shields one face of the reactive molecule to which it is attached, compelling reagents to approach from the less hindered face. This principle of steric hindrance is fundamental to its function.

In more complex systems, the auxiliary can operate through a "chiral relay" mechanism. nih.gov In this model, the absolute configuration of the (1R)-1-(1-naphthalenyl)ethyl moiety dictates the preferred conformation of adjacent groups. nih.govdocumentsdelivered.com This conformational locking, in turn, establishes the stereochemistry of a nearby pyramidal nitrogen atom and directs subsequent reactions. For example, in the alkylation of enolates derived from related chiral hydroxamates, the configuration of the auxiliary controls the conformation of an O-tert-butyl group. This leads to a highly diastereoselective reaction that proceeds anti to both the bulky shielding group and the nitrogen lone pair, an effect driven by both steric and stereoelectronic factors. nih.gov

The robust stereochemical control exerted by the N-[(1R)-1-(1-naphthalenyl)ethyl] scaffold has been successfully applied to a variety of diastereoselective transformations.

SubstrateElectrophile (R-X)Diastereomeric Excess (de)
N-propionyl-(1R)-1-(1-naphthyl)ethyl-O-tert-butylhydroxamateBenzyl bromide>99%
N-butyryl-(1R)-1-(1-naphthyl)ethyl-O-tert-butylhydroxamateMethyl iodide>99%
N-phenylacetyl-(1R)-1-(1-naphthyl)ethyl-O-tert-butylhydroxamateEthyl iodide>99%

This table illustrates the high diastereoselectivity achieved in the alkylation of enolates controlled by the naphthyl-ethyl auxiliary, based on findings in cited literature. nih.gov

In principle, the N-[(1R)-1-(1-naphthalenyl)ethyl] group, when attached to a dienophile, is well-suited to control the facial selectivity of cycloaddition reactions such as the Diels-Alder and 1,3-dipolar cycloadditions. The bulky naphthyl substituent would be expected to shield one π-face of the dienophile, directing the incoming diene or 1,3-dipole to the opposite face, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the cycloadduct. However, while the principles of auxiliary-controlled cycloadditions are well-established, specific examples detailing the application of the N-[(1R)-1-(1-naphthalenyl)ethyl] acetamide (B32628) as a covalent chiral auxiliary in these particular reaction classes are not prominent in surveyed research literature.

Diastereoselective Reactions Mediated by Naphthyl-Ethyl Auxiliaries

Ligand Design Incorporating Naphthyl-Ethylamine Moieties for Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, the (1R)-1-(1-naphthalenyl)ethylamine scaffold is a privileged structure for the design of chiral ligands used in transition-metal-catalyzed asymmetric reactions. In this context, the chiral amine is not bonded to the substrate but to a coordinating atom (e.g., phosphorus or nitrogen) that binds to a metal center. The ligand transfers its chiral information to the catalytic complex, influencing the stereochemical outcome of the reaction.

The modular and straightforward synthesis of ligands from (1R)-1-(1-naphthalenyl)ethylamine has led to the development of extensive libraries of chiral ligands that have proven effective in a wide range of catalytic reactions. nih.gov

Phosphoramidite Ligands: These monodentate P-ligands are among the most successful classes of ligands in asymmetric catalysis. They are readily synthesized from a chiral diol backbone, phosphorus trichloride, and a chiral amine like (1R)-1-(1-naphthalenyl)ethylamine. The resulting ligands, with the general structure (RO)₂PNR'₂, combine steric bulk and electronic properties that are tunable by modifying the diol and amine components. Ligands incorporating the N,N-bis[(1R)-1-(1-naphthalenyl)ethyl] moiety have been developed and are used in various metal-catalyzed reactions, such as conjugate additions and hydrogenations.

N,N-Ligands: Chiral dinitrogen ligands, where two nitrogen atoms coordinate to a metal center, are also critical in asymmetric catalysis. The (1R)-1-(1-naphthalenyl)ethylamine unit can be incorporated into various N,N-ligand frameworks, such as bisamidines or other bidentate structures. These ligands have been applied in palladium-catalyzed reactions, including asymmetric C-N bond-forming reactions, where they effectively control the enantioselectivity of the catalytic cycle. nih.gov

Ligand ClassGeneral StructureOrigin of ChiralityRepresentative Application
Phosphoramidite(Diol)-O-P(NR'₂)-O-(Diol)Chiral Amine (R') and/or DiolCopper-catalyzed conjugate addition
N,N-Ligand (Bisamidine)R'-N=C(R)-N(H)-C(R)=N-R'Chiral Amine (R')Zinc-catalyzed 1,3-dipolar cycloaddition
N,N-Ligand (Biimidazoline)Complex Bicyclic StructureChiral Amine (R')Palladium-catalyzed Catellani reaction nih.gov

This table summarizes major classes of chiral ligands derived from the (1R)-1-(1-naphthalenyl)ethylamine (represented as R'NH₂) scaffold.

It is not possible to generate the requested article focusing solely on "Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-" within the specified application areas due to a lack of publicly available research data.

Extensive searches for the application of "Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-" as a chiral auxiliary or ligand in Rhodium-Catalyzed Asymmetric Hydrogenation, Palladium-Catalyzed Carboamination and Cyclization, and Asymmetric C-H Functionalization did not yield any specific results. There is no accessible scientific literature detailing its efficacy, providing data on yields or enantioselectivity, or discussing the mechanistic insights of its role in these specific transformations.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible based on the current body of scientific literature.

Advanced Spectroscopic Characterization for Stereochemical and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For chiral compounds, specialized NMR techniques are employed to probe the stereochemical environment.

The enantiomeric purity of Acetamide (B32628), N-[(1R)-1-(1-naphthalenyl)ethyl]- can be determined using NMR in conjunction with chiral solvating agents (CSAs). CSAs, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.

The mechanism involves the formation of intermolecular interactions, like hydrogen bonds, between the CSA and the solute. This association results in chemical shift non-equivalence for corresponding protons in the two enantiomers. For instance, the methine proton (CH-N) and the acetyl methyl protons would be expected to show distinct signals for the (R) and (S) enantiomers in the presence of a CSA. The integration of these signals allows for the quantification of the enantiomeric excess.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Enantiomers in the Presence of a Chiral Solvating Agent. This table is illustrative of typical results and not based on specific experimental data for the title compound.

Protonδ (R-enantiomer)δ (S-enantiomer)Δδ (δR - δS)
N-H8.528.500.02
Methine (CH)5.955.910.04
Acetyl (CH₃)2.052.08-0.03
Ethyl (CH₃)1.681.650.03

Conformational Analysis via Solution-State NMR

The conformational landscape of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- in solution is complex due to rotation around several single bonds, most notably the C-N amide bond and the C-C bond connecting the ethyl group to the naphthalene (B1677914) ring. Solution-state NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the preferred conformations.

Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the possible existence of s-cis and s-trans rotamers. The relative populations of these conformers can be influenced by the solvent. scielo.br NOE experiments can reveal through-space proximities between protons. For example, an NOE correlation between the methine proton and the acetyl protons would suggest a specific spatial arrangement characteristic of one of the rotamers. Furthermore, the coupling constants between the methine proton and the N-H proton can provide information about the dihedral angle and, consequently, the conformation around the C-N bond. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides unambiguous determination of the absolute configuration and the detailed solid-state conformation of a chiral molecule. By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-, this technique would confirm the (R) configuration at the stereocenter. The analysis would also detail the solid-state conformation, including the torsion angles of the ethylacetamide side chain relative to the naphthalene ring and the specific geometry of the amide bond. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups, would also be elucidated, providing insight into the crystal packing.

Vibrational and Chiroptical Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- would be dominated by characteristic bands of the acetamide and naphthalene moieties.

Key expected vibrational frequencies include the N-H stretching vibration, typically around 3300 cm⁻¹, and the amide I band (primarily C=O stretching) around 1650 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected near 1550 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the naphthalene ring would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Table 2: Principal IR Absorption Bands for Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- This table presents expected values based on typical functional group frequencies.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretch~3300
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch2980-2850
C=O (Amide I)Stretch~1650
N-H bend / C-N stretch (Amide II)Bend/Stretch~1550
Aromatic C=CStretch1600-1450

Synthesis and Application of N 1r 1 1 Naphthalenyl Ethyl Acetamide Analogues and Derivatives

Systematic Derivatization Strategies

The molecular framework of N-[(1R)-1-(1-naphthalenyl)ethyl]-acetamide offers multiple sites for systematic derivatization, allowing for the fine-tuning of its chemical and physical properties. Strategic modifications can be made to the naphthalene (B1677914) ring system and the acetamide (B32628) functional group to generate a diverse library of analogues.

Structural Modifications of the Naphthalene Ring System

The bicyclic aromatic naphthalene core is a prime target for structural modification to influence the molecule's steric and electronic properties. Electrophilic aromatic substitution reactions can introduce a variety of functional groups at different positions on the naphthalene rings.

Research has shown that the naphthalene core is crucial for certain biological interactions, and substitutions can enhance potency and selectivity. For instance, the introduction of a methoxy (B1213986) group on the naphthalene ring is a key feature in the structure of Agomelatine, a melatonin (B1676174) agonist used as an antidepressant. The synthesis of N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide highlights a key derivatization strategy where a hydroxyl group on the naphthalene scaffold is converted to a methoxy group to achieve desired pharmacological effects. Further modifications, such as the introduction of halogen atoms or alkyl groups, can be achieved through established synthetic protocols, allowing for the exploration of structure-activity relationships (SAR) in various contexts.

Table 1: Examples of Naphthalene Ring Modifications This table is generated based on known synthetic transformations and related compounds. Specific yields may vary.

Position of SubstitutionType of SubstituentPotential Synthetic MethodResulting Analogue Class
4-positionBromo (-Br)Electrophilic BrominationBromo-naphthalenyl acetamides
7-positionMethoxy (-OCH₃)Williamson Ether SynthesisMethoxy-naphthalenyl acetamides
VariousNitro (-NO₂)Nitration (e.g., HNO₃/H₂SO₄)Nitro-naphthalenyl acetamides
VariousSulfonyl (-SO₂R)SulfonylationNaphthalenylsulfonamide derivatives

Alterations at the Acetamide Functionality (e.g., N-substitution, acyl group variation)

The acetamide moiety, -NHC(=O)CH₃, provides another avenue for derivatization. Variations in this part of the molecule can significantly alter properties such as solubility, hydrogen bonding capability, and metabolic stability.

Acyl Group Variation: The acetyl group (CH₃CO-) can be replaced by a wide range of other acyl groups through the acylation of the parent amine, (R)-1-(1-naphthalenyl)ethylamine, with different acid chlorides, anhydrides, or carboxylic acids. This modification is a common strategy to explore the impact of the acyl chain's length, branching, or aromaticity on the molecule's function. For example, reacting the parent amine with benzoyl chloride would yield the corresponding benzamide (B126) derivative, while using cyclohexanecarbonyl chloride would result in a cyclohexanecarboxamide (B73365) analogue. One study detailed the synthesis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, which demonstrates both an acyl group variation and the replacement of the carbonyl oxygen with sulfur. nih.gov

N-Substitution: While less common for this specific intermediate, the hydrogen atom on the amide nitrogen can potentially be replaced with an alkyl or other substituent group. This would require N-alkylation of the pre-formed acetamide or by using a secondary amine as the starting material, which is not applicable here as the nitrogen is part of the parent chiral amine. Such modifications would convert the secondary amide into a tertiary amide, altering its chemical properties, notably removing its hydrogen-bond donating ability.

Role as Intermediates in Stereoselective Synthesis of Complex Chiral Molecules

N-[(1R)-1-(1-naphthalenyl)ethyl]-acetamide is primarily valued as a stable, crystalline, and easily handled protected form of the chiral amine, (R)-1-(1-naphthalenyl)ethylamine. Its role as a synthetic intermediate is crucial for the construction of enantiomerically pure molecules.

Precursors to Chiral Amines, such as 1-(1-naphthalenyl)ethylamine

The most direct and significant application of N-[(1R)-1-(1-naphthalenyl)ethyl]-acetamide in synthesis is its role as a precursor to (R)-1-(1-naphthalenyl)ethylamine. The acetamide group serves as an effective protecting group for the amine functionality. This protection allows the molecule to be carried through various reaction conditions that might be incompatible with a free primary amine.

The deprotection, or deacetylation, is typically achieved through acid or base-catalyzed hydrolysis. Refluxing the acetamide in the presence of an aqueous acid (like HCl) or base (like NaOH) cleaves the amide bond, liberating the free (R)-1-(1-naphthalenyl)ethylamine. nih.gov This resulting chiral amine is a highly valuable building block in its own right, used in the synthesis of numerous chiral ligands, pharmaceuticals, and resolving agents. chemimpex.comenzymaster.dechemicalbook.com

Building Blocks for Biologically Relevant Chiral Compounds

The chiral naphthylethylamine scaffold, derived from the title acetamide, is a key structural motif in several biologically active compounds.

Agomelatine Precursors: The antidepressant Agomelatine is chemically named N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide. google.com Its structure contains the core naphthyl-acetamide framework, albeit with a methoxy substituent on the ring and a slightly different ethyl linker. Synthetic routes to Agomelatine and its analogues often start from 7-methoxy-1-tetralone, which is then elaborated to create the N-acetylethyl side chain attached to the naphthalene ring system. rsc.orgnih.gov This demonstrates the importance of the naphthyl-acetamide moiety in this class of therapeutic agents.

Rivastigmine Precursors: While the user prompt suggested a link, extensive literature review indicates that the key chiral intermediate for the synthesis of Rivastigmine, an Alzheimer's disease medication, is not derived from 1-(1-naphthalenyl)ethylamine. The standard synthesis of (S)-Rivastigmine relies on a different chiral amine, typically (S)-1-(3-methoxyphenyl)ethanamine, as the core building block.

Fluoxetine Precursors: The N-[(1R)-1-(1-naphthalenyl)ethyl]- moiety is not used as a building block in the synthesis of the antidepressant Fluoxetine. Instead, it plays a critical role in the analytical chemistry of Fluoxetine. As discussed in the following section, a derivative of the corresponding amine is used as a chiral derivatizing reagent to determine the enantiomeric purity of Fluoxetine samples.

Development of Chiral Derivatization Reagents Based on the Naphthyl-Ethyl Moiety

The inherent chirality and the rigid, UV-active naphthalene group of the naphthyl-ethyl moiety make it an excellent scaffold for creating chiral derivatization reagents (CDRs). These reagents are used to determine the enantiomeric excess (e.e.) of other chiral molecules via chromatographic (HPLC, GC) or spectroscopic (NMR) methods.

(R)-1-(1-naphthalenyl)ethylamine, obtained from the hydrolysis of the title acetamide, can be converted into highly reactive derivatives for this purpose. A prominent example is (R)-1-(1-naphthyl)ethyl isocyanate (NEI). This reagent reacts with chiral alcohols or amines to form diastereomeric carbamates or ureas, respectively. Because these diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatography.

This principle has been applied to the analysis of Fluoxetine enantiomers. To determine the optical purity of a Fluoxetine sample, it is reacted with (R)-1-(1-naphthyl)ethyl isocyanate. The resulting diastereomeric urea (B33335) products can then be readily separated and quantified by HPLC or distinguished by ¹H NMR spectroscopy, allowing for a precise measurement of the enantiomeric ratio of the original Fluoxetine sample. This application underscores the utility of the naphthyl-ethyl moiety in the critical field of chiral analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure N-[(1R)-1-(1-naphthalenyl)ethyl]acetamide?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting from (R)-1-(1-naphthalenyl)ethylamine, acetylation with acetic anhydride under anhydrous conditions (e.g., THF, 0–5°C) yields the acetamide. Chiral purity is confirmed via chiral HPLC or polarimetry . Critical parameters include reaction time (<6 hours), stoichiometric control (1:1.2 amine:anhydride), and inert atmosphere to prevent racemization .

Q. How can researchers validate the structural integrity and stereochemistry of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm naphthalene proton environments and acetamide carbonyl resonance (~168–170 ppm) .
  • X-ray crystallography : For absolute stereochemistry confirmation (e.g., as in for similar naphthalene derivatives) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z ~263.3 for C15_{15}H17_{17}NO) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anti-inflammatory activity : Measure TNF-α/IL-10 modulation in LPS-stimulated macrophages (IC50_{50} determination) .
  • Receptor binding : Radioligand displacement assays for GPCRs or enzymes (e.g., acetylcholinesterase) due to naphthalene’s π-π stacking potential .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to establish safety margins .

Advanced Research Questions

Q. How does the stereochemistry at the (1R)-ethyl position influence biological activity?

  • Methodological Answer : Compare enantiomers via:

  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate (R)- and (S)-forms .
  • Pharmacological profiling : Test enantiomers in receptor-binding assays (e.g., serotonin receptors) to identify stereospecific effects. shows fluorine-substituted analogs exhibit enantiomer-dependent receptor affinities .
  • MD simulations : Model interactions with target proteins (e.g., COX-2) to assess binding pose variations .

Q. How can researchers resolve contradictions in reported biological activities of naphthalene-containing acetamides?

  • Methodological Answer :

  • Systematic SAR studies : Synthesize analogs with controlled substitutions (e.g., halogenation at naphthalene C-2 vs. C-4) and test in standardized assays .
  • Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay-specific biases .
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB for anti-inflammatory claims) .

Q. What computational strategies predict the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 to estimate hepatic clearance, CYP450 interactions, and plasma protein binding .
  • Metabolite identification : In silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites, focusing on naphthalene oxidation and acetamide hydrolysis .
  • Docking studies : Simulate interactions with CYP3A4/2D6 isoforms to identify metabolic hot spots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.